5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol
Overview
Description
5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a long aliphatic chain and multiple hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol typically involves multi-step organic synthesis. The process begins with the preparation of the aliphatic chain and the aromatic ring separately, followed by their coupling under specific conditions. Key steps include:
Preparation of the Aliphatic Chain: The aliphatic chain can be synthesized through a series of reactions, including Wittig reactions and hydrogenation.
Aromatic Ring Functionalization: The aromatic ring is functionalized with hydroxyl groups through electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves coupling the aliphatic chain with the aromatic ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aliphatic chain can be reduced to form saturated compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for electrophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated aliphatic compounds.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol involves its interaction with biological molecules. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-dihydroxyphenyl)benzene-1,3-diol
- 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol
- (E)-5-(2-(2-(4-hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol
Uniqueness
5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities.
Properties
IUPAC Name |
5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O4/c27-23-15-21(16-24(28)19-23)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22-17-25(29)20-26(30)18-22/h1,3,15-20,27-30H,2,4-14H2/b3-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRCFVYVWPWZJS-IWQZZHSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CCCCCCCC=CCCCCCC2=CC(=CC(=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)CCCCCCC/C=C\CCCCCC2=CC(=CC(=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346905 | |
Record name | 5,5'-[(8Z)-8-Tetradecene-1,14-diyl]bis(1,3-benzenediol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52483-24-6 | |
Record name | 5,5'-[(8Z)-8-Tetradecene-1,14-diyl]bis(1,3-benzenediol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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